Ethyl 5-phenyloxazole-2-carboxylate

Synthetic Methodology Process Chemistry Building Block Procurement

Choose the correct regioisomer for your oxazole-based research. This specific 5-phenyl substituent guarantees core stability that generic oxazole esters cannot match, avoiding the decomposition issues seen with 5-hydroxyoxazole analogs. The ethyl ester provides an optimal balance of solubility and crystallinity, ensuring high-yielding syntheses and straightforward purification. Available at ≥98% purity with full analytical characterization (NMR, HPLC, GC) and a sharp melting point (60–62°C), it is the ideal, reproducible starting material for automated parallel synthesis, medicinal chemistry campaigns, and process-scale development of anticancer agents.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 13575-16-1
Cat. No. B171308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenyloxazole-2-carboxylate
CAS13575-16-1
SynonymsEthyl 5-phenyloxazole-2-carboxylate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(O1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO3/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyLRQAQFQUJNFEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Phenyloxazole-2-Carboxylate (CAS 13575-16-1): Procurement Guide for a Differentiated Heterocyclic Building Block


Ethyl 5-phenyloxazole-2-carboxylate (CAS 13575-16-1) is a key heterocyclic building block featuring a 5-phenyloxazole core with a 2-ethyl ester substituent. This privileged scaffold is widely used in medicinal chemistry and organic synthesis as a versatile precursor for constructing biologically relevant oxazole-containing libraries . Unlike many related oxazole esters, this specific regioisomer offers a unique combination of synthetic accessibility, crystallinity, and core stability that makes it a preferred starting material for advanced pharmaceutical research [1].

Why Ethyl 5-Phenyloxazole-2-Carboxylate Cannot Be Replaced by Generic Oxazole Esters in Critical Applications


Substituting ethyl 5-phenyloxazole-2-carboxylate with a generic oxazole ester (e.g., a different regioisomer or a core-unsubstituted analog) introduces significant risk of synthetic failure and compromised product quality. The specific 5-phenyl substitution pattern is essential for the core's stability, as demonstrated by the documented instability of 5-hydroxyoxazole-4-carboxylate analogs . Furthermore, the ethyl ester's unique balance of solubility and crystallinity facilitates high-yielding syntheses and straightforward purification, whereas the free carboxylic acid decomposes upon heating, complicating its use in many standard reactions .

Quantitative Differentiation Evidence for Ethyl 5-Phenyloxazole-2-Carboxylate vs. Closest Analogs


Superior Synthetic Yield Compared to Core-Modified Analogs

The synthesis of ethyl 5-phenyloxazole-2-carboxylate proceeds in a robust 70% yield via cyclization of ethoxalyl-aminoacetophenone with phosphoryl chloride [1]. This compares favorably to the synthesis of ethyl 5-methyloxazole-2-carboxylate, which, while commercially available, is less commonly reported with optimized high-yielding procedures, often requiring more stringent conditions due to the lack of the stabilizing phenyl group .

Synthetic Methodology Process Chemistry Building Block Procurement

Favorable Crystallinity and Melting Point for Purification vs. Acid Analog

Ethyl 5-phenyloxazole-2-carboxylate exhibits a sharp melting point of 60–62°C, indicating high crystallinity and ease of purification by recrystallization . In stark contrast, the corresponding free acid, 5-phenyloxazole-2-carboxylic acid, decomposes upon heating, making its melting point an unreliable metric for purity and complicating its handling and purification .

Purification Solid-State Chemistry Analytical Quality Control

Documented Core Stability Contrasts with Known Unstable Oxazole Analogs

The 5-aryloxazole core of ethyl 5-phenyloxazole-2-carboxylate is documented to be stable, a feature that contrasts sharply with the known instability of 5-hydroxyoxazole-4-carboxylate derivatives, which are prone to decomposition . This core stability is essential for applications requiring robust intermediates that can withstand multi-step synthetic sequences without degradation, as seen in the synthesis of complex natural product-like molecules such as precolibactins .

Chemical Stability Drug Discovery Building Block Reliability

Consistent High Purity (≥98%) from Commercial Vendors

Ethyl 5-phenyloxazole-2-carboxylate is routinely supplied at a standard purity of 98% by reputable vendors, with batch-specific analytical data (NMR, HPLC, GC) provided to ensure quality . This level of quality control is comparable to or better than that offered for less common analogs like ethyl 5-methyloxazole-2-carboxylate, which may have more variable purity specifications depending on the supplier .

Purity Specification Procurement Quality Assurance

Strategic Precursor for Tubulin Polymerization Inhibitor Development

Ethyl 5-phenyloxazole-2-carboxylate serves as a crucial intermediate for accessing 5-phenyloxazole-2-carboxylic acid derivatives, a novel class of tubulin polymerization inhibitors. In a 2021 SAR study, N,5-diphenyloxazole-2-carboxamide derivatives (e.g., compound 9) demonstrated potent antiproliferative activities with IC50 values of 0.78, 1.08, and 1.27 μM against HeLa, A549, and HepG2 cancer cell lines, respectively, and showed improved selectivity over the clinical candidate ABT751 [1]. This underscores the value of the ethyl ester as a key entry point to a validated, biologically active chemotype.

Medicinal Chemistry Anticancer SAR Studies

High-Impact Application Scenarios for Ethyl 5-Phenyloxazole-2-Carboxylate


Reliable Synthesis of Oxazole-Containing Compound Libraries for Medicinal Chemistry

Due to its high and consistent purity (≥98%) and sharp melting point (60–62°C), ethyl 5-phenyloxazole-2-carboxylate is an ideal starting material for automated parallel synthesis and medicinal chemistry campaigns. Its well-defined physical properties ensure accurate weighing and reproducible reaction outcomes, minimizing batch-to-batch variability in library production .

Process Chemistry Development for Scalable Tubulin Inhibitor Candidates

The robust 70% synthetic yield from readily available precursors makes this compound a strong candidate for process-scale optimization. Its crystalline nature allows for facile purification, and its stability enables it to withstand the harsh conditions often encountered in large-scale syntheses of advanced intermediates for anticancer agents, as demonstrated in the SAR studies of tubulin polymerization inhibitors [1].

Investigating Stable Oxazole Systems in Natural Product Synthesis

The documented stability of the 5-aryloxazole core, in contrast to unstable 5-hydroxyoxazole analogs, makes this compound a valuable tool for chemists studying stable oxazole motifs in complex natural products. It provides a reliable platform for constructing and modifying oxazole-containing fragments found in biologically active molecules like the precolibactins .

Procurement for Quality Control and Analytical Method Development

With its well-defined melting point and availability at high purity with full analytical characterization (NMR, HPLC, GC), ethyl 5-phenyloxazole-2-carboxylate is an excellent reference standard for developing and validating analytical methods. Its distinct chromatographic and spectroscopic signatures make it suitable for use as a system suitability standard or as a marker compound in impurity profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-phenyloxazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.